Telmisartan Impurity B falls under the category of pharmaceutical impurities. It is classified as a minor impurity that can affect the quality and efficacy of the drug product. Understanding its chemical properties and synthesis is crucial for ensuring the quality control of telmisartan formulations.
The synthesis of Telmisartan Impurity B involves a multi-step process that has been recently documented. The synthesis comprises several key steps:
This synthesis method is essential for quality control in pharmaceutical manufacturing, particularly for ensuring the purity of telmisartan products.
The molecular structure of Telmisartan Impurity B can be characterized by various spectroscopic methods such as proton nuclear magnetic resonance (NMR), carbon-13 NMR, and mass spectrometry. The molecular formula for this impurity has been identified as C22H24N4O2, indicating it contains:
The structure features a biphenyl backbone with benzimidazole moieties, which are characteristic of many angiotensin II receptor antagonists. The presence of functional groups such as carboxylic acids contributes to its pharmacological activity .
Telmisartan Impurity B can participate in various chemical reactions typical for compounds with similar structures:
These reactions are critical for both understanding the stability of the compound and developing further applications or derivatives.
Telmisartan functions primarily as an antagonist at the angiotensin II receptor (AT1). By blocking this receptor, it inhibits the actions of angiotensin II, leading to vasodilation and reduced blood pressure. While Telmisartan Impurity B itself may not have direct therapeutic effects, understanding its interaction within the context of telmisartan's mechanism helps ensure that impurities do not interfere with the drug's efficacy .
The physical and chemical properties of Telmisartan Impurity B include:
These properties are crucial for formulation development and quality control processes within pharmaceutical manufacturing .
Telmisartan Impurity B serves several important roles in scientific research and pharmaceutical applications:
Telmisartan Impurity B (CAS: 1026353-20-7) is scientifically designated as 4'-[(1,7'-Dimethyl-2'-propyl-1H,1'H-2,5'-bibenzo[d]imidazol-1'-yl)methyl]biphenyl-2-carboxylic acid, with alternative nomenclature including 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid. This isomer shares the telmisartan molecular formula (C33H30N4O2) and molecular weight (514.62 g/mol) but exhibits distinct spatial arrangement, particularly in the positioning of the carboxylic acid group relative to the biphenyl-benzimidazole scaffold. The structural divergence arises during synthesis where isomerization occurs at the biphenyl linkage or benzimidazole substitution pattern [3] [6].
A closely related compound, the tert-butyl ester precursor (CAS: 1026438-56-1), designated as 4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-Biphenyl]-2-carboxylic Acid 1,1-Dimethylethyl Ester, displays the molecular formula C37H38N4O2 (MW: 570.72 g/mol). This intermediate manifests in synthesis before ester hydrolysis and requires separate analytical monitoring [1].
Table 1: Molecular Characterization of Telmisartan Impurity B and Related Structures
Compound Designation | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
Telmisartan Impurity B (free acid) | 1026353-20-7 | C33H30N4O2 | 514.62 | Biphenyl-carboxylic acid isomer |
tert-Butyl ester derivative | 1026438-56-1 | C37H38N4O2 | 570.72 | Esterified carboxylic acid |
Telmisartan API | 144701-48-4 | C33H30N4O2 | 514.62 | Therapeutic molecule |
Spectroscopic confirmation (¹H NMR, ¹³C NMR, MS) validates the impurity's identity, notably through benzylic methylene proton resonances at δ 5.72 ppm and characteristic carboxylic acid peak at δ 12.80 ppm. The SMILES notation (O=C(C1=CC=CC=C1C2=CC=C(CN3C(CCC)=NC4=CC(C5=NC6=CC=CC=C6N5C)=CC(C)=C34)C=C2)O) and InChIKey (COYNILPBALLLCR-UHFFFAOYSA-N) provide unique structural descriptors essential for database registration [3] [6] [7].
Major pharmacopoeias including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) designate Telmisartan Impurity B as a "Related Compound B" with strict chromatographic controls. It serves as a system suitability marker in reversed-phase HPLC methods, where resolution from telmisartan confirms analytical method validity. Pharmacopoeial standards typically require its individual level not to exceed 0.3% in the drug substance, reflecting its significance as a critical quality attribute [2] [4] [6].
The impurity's detection employs gradient RP-HPLC with UV detection at 270 nm, using C18 columns and mobile phases containing phosphate buffers with ion-pairing agents (e.g., sodium hexanesulfonate) mixed with acetonitrile-methanol (80:20). This methodology effectively separates the isomer from telmisartan and other process impurities (Impurities A, C, E, F) within 30-40 minutes, with Impurity B typically eluting immediately adjacent to the main peak [5] [7].
Table 2: Pharmacopoeial Designations and Analytical Parameters for Telmisartan Impurity B
Pharmacopoeia | Official Designation | Typical Retention Time Relative to Telmisartan | Recommended Detection | Source Availability |
---|---|---|---|---|
European Pharmacopoeia (EP) | Telmisartan Impurity B | 0.9-1.1 | UV 270 nm | EP Reference Standard (LGC Promochem) |
United States Pharmacopeia (USP) | Telmisartan Related Compound B | 0.95-1.05 | UV 270 nm | Available from pharmacopoeial suppliers |
International Council for Harmonisation (ICH) | Identified Isomeric Impurity | Method-dependent | PDA detection (200-400 nm) | Qualified impurity standards |
Synthesis of this impurity presented significant challenges initially due to complex regioselective benzimidazole formation, with the first published synthesis appearing in 2013. This advancement enabled certified reference materials (CRMs) production (>95% purity by HPLC), now supplied by pharmacopoeial vendors (e.g., LGC Standards, SynThink, BOC Sciences) under catalog identifiers including TRC-T017005 and VL142003. These CRMs facilitate accurate quantification and method validation during stability studies and batch release testing [1] [3] [6].
Controlled according to ICH Q3A(R2) and Q3B(R2) guidelines, Telmisartan Impurity B falls under "Qualified Impurities" requiring identification thresholds of 0.1% and qualification thresholds of 0.15% for telmisartan drug substance (maximum daily dose ≤2g/day). In drug products, the reporting threshold remains fixed at 0.1%. These thresholds necessitate sensitive analytical methods with detection capabilities ≤0.03% relative to telmisartan [4] [7].
The ester variant (C37H38N4O2) faces stricter controls due to its absence in final APIs, typically specified at ≤0.10% in synthesis intermediates. Regulatory submissions must include: (1) validated analytical methods detecting ≤0.05% of Impurity B; (2) impurity fate mapping demonstrating removal during downstream processing; and (3) stability data across API storage conditions (25°C/60%RH, 40°C/75%RH) proving levels remain consistently below thresholds throughout shelf-life [1] [4] [7].
Table 3: Regulatory Thresholds for Telmisartan Impurity B According to ICH Guidelines
Category | Reporting Threshold | Identification Threshold | Qualification Threshold | Toxicological Concern |
---|---|---|---|---|
Telmisartan Drug Substance | 0.05% | 0.10% or 1.0 mg/day (lower) | 0.15% or 1.0 mg/day (lower) | Structurally alerting (isomer) |
Telmisartan Drug Product | 0.10% | 0.20% | 0.30% | Requires qualification studies |
Synthesis Intermediates | Not applicable | 0.15% | 0.20% | Process control indicator |
Manufacturers implement stringent in-process controls, particularly during: (a) biphenyl coupling; (b) benzimidazole cyclization; and (c) final hydrolysis/purification stages. Advanced process analytical technology (PAT) approaches now enable real-time monitoring during these critical steps, reducing impurity generation at source rather than relying solely on terminal purification. This aligns with Quality by Design (QbD) frameworks mandated for modern pharmaceutical manufacturing [4] [6] [7].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: